Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate
Overview
Description
“Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate” is a compound with the molecular formula C13H14N2O3 . It is an imidazole derivative, which is a heterocyclic building block used in chemical synthesis .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Pharmaceutical Applications
"Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate" is closely related to compounds such as omeprazole, a proton pump inhibitor used for treating acid-related stomach and esophagus problems (Saini, Majee, Chakraborthy, & Salahuddin, 2019). Omeprazole is synthesized through a novel process that involves the formation of an ester followed by coupling with a Grignard reagent. This synthesis leads to pharmaceutical impurities that are studied for their potential applications and standardization in the pharmaceutical industry. The novel synthesis process for these impurities is short and simple, achieving expected yield and providing a pathway for the development of proton pump inhibitors (S. Saini et al., 2019).
Role in Organic Synthesis
The compound also serves as a precursor in the synthesis of various bioactive molecules due to its versatile substrate properties. For instance, methyl-2-formyl benzoate, a related compound, showcases a wide range of pharmacological activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It's a significant structure in the search for new bioactive molecules, highlighting the importance of similar compounds in the pharmaceutical industry (S. Farooq & Z. Ngaini, 2019).
Inhibition of Cytochrome P450 Isoforms
Research on similar compounds has also contributed to understanding the inhibition of cytochrome P450 isoforms, which are essential for drug metabolism. The selectivity and potency of chemical inhibitors, including compounds with similar structures, play a crucial role in predicting drug-drug interactions, an essential consideration in pharmaceutical development (S. C. Khojasteh et al., 2011).
properties
IUPAC Name |
methyl 3-methoxy-4-(4-methylimidazol-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-15(8-14-9)11-5-4-10(13(16)18-3)6-12(11)17-2/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENZUEPDJZOIQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650731 | |
Record name | Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate | |
CAS RN |
870837-21-1 | |
Record name | Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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